
A Comparative Crystallographic Analysis of
Chloro-Hydroxyphenyl Ethanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
1-(2-Chloro-6-

hydroxyphenyl)ethanone

Cat. No.: B1349113 Get Quote

For researchers, scientists, and drug development professionals, understanding the three-

dimensional structure of small organic molecules is paramount for predicting their

physicochemical properties and biological activity. X-ray crystallography remains the gold

standard for obtaining high-resolution structural data. This guide provides a comparative

analysis of the crystallographic structures of two isomers of chloro-hydroxyphenyl ethanone: 2-

chloro-1-(3-hydroxyphenyl)ethanone and 2-chloro-1-(4-hydroxyphenyl)ethanone. While

crystallographic data for 1-(2-Chloro-6-hydroxyphenyl)ethanone is not publicly available, the

analysis of its isomers provides valuable insights into the effects of substituent positioning on

molecular conformation and crystal packing.

Comparison of Crystallographic Data
The precise arrangement of atoms and molecules in a crystal lattice is defined by a unique set

of crystallographic parameters. Below is a comparison of the key data for the two isomers.
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Parameter
2-chloro-1-(3-
hydroxyphenyl)ethanone

2-chloro-1-(4-
hydroxyphenyl)ethanone[1
][2]

Chemical Formula C₈H₇ClO₂ C₈H₇ClO₂

Molecular Weight 170.59 g/mol 170.59 g/mol

Crystal System Monoclinic Monoclinic

Space Group P2₁/n P2₁/c

a (Å) 4.9172 (2) 7.4931 (5)

b (Å) 12.7016 (4) 14.7345 (10)

c (Å) 11.8573 (3) 13.5681 (10)

α (°) 90 90

β (°) 96.294 (1) 95.560 (1)

γ (°) 90 90

Volume (Å³) 736.10 (4) 1490.97 (18)

Z 4 8

Calculated Density (g/cm³) 1.539 1.520

Temperature (K) 293 100

Structural Insights and Intermolecular Interactions
The substitution pattern on the phenyl ring significantly influences the planarity of the molecule

and the nature of intermolecular interactions.

2-chloro-1-(3-hydroxyphenyl)ethanone: The molecule is nearly planar, with a root-mean-square

deviation of 0.0164 Å for the non-hydrogen atoms[3][4][5][6]. In the crystal, molecules form

inversion-symmetric dimers through strong O—H⋯O hydrogen bonds. These dimers are

further connected by weaker C—H⋯O interactions[3][4][5].

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3414342/
https://pubchem.ncbi.nlm.nih.gov/compound/139084348
https://pmc.ncbi.nlm.nih.gov/articles/PMC9638980/
https://journals.iucr.org/e/issues/2022/11/00/vm2272/
https://www.researchgate.net/publication/364596169_Synthesis_and_crystal_structure_of_2-chloro-1-3-hy-droxy-phen-ylethanone
https://www.benchchem.com/pdf/Crystal_Structure_Analysis_of_2_Chloro_1_3_hydroxyphenyl_ethanone_A_Technical_Guide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9638980/
https://journals.iucr.org/e/issues/2022/11/00/vm2272/
https://www.researchgate.net/publication/364596169_Synthesis_and_crystal_structure_of_2-chloro-1-3-hy-droxy-phen-ylethanone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-chloro-1-(4-hydroxyphenyl)ethanone: The asymmetric unit of this isomer contains two

independent molecules, both of which are approximately planar[1]. The crystal structure is

characterized by intermolecular O—H⋯O and C—H⋯O hydrogen bonds, which link the

molecules into chains[1].

A Hirshfeld surface analysis for 2-chloro-1-(3-hydroxyphenyl)ethanone reveals the relative

contributions of various intermolecular contacts to the crystal packing[4][5]. The most significant

contacts are H⋯H (26.6%), H⋯O/O⋯H (23.7%), and H⋯Cl/Cl⋯H (21.2%)[4][5].

Comparison with Alternative Structural Elucidation
Techniques
While X-ray crystallography provides unparalleled detail for crystalline samples, other

techniques offer complementary information, particularly for non-crystalline materials or for

studying molecules in solution.

Technique Advantages Limitations

X-ray Crystallography

High, atomic resolution. Well-

established for small

molecules.

Requires high-quality single

crystals. Crystal packing can

influence conformation.

Nuclear Magnetic Resonance

(NMR) Spectroscopy

Provides structural and

dynamic information in

solution. Does not require

crystallization.

Generally limited to smaller

proteins. Structure

determination can be complex.

Cryo-Electron Microscopy

(Cryo-EM)

Can determine the structure of

large, complex

macromolecules that are

difficult to crystallize.

Resolution may be lower than

X-ray crystallography for small

molecules. Requires

specialized equipment.

Experimental Protocols
Synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone[3][6]

To a stirred solution of 3-hydroxyacetophenone (0.74 mmol) in a mixture of methanol (5 ml)

and ethyl acetate/dichloromethane (10 ml) at 293–303 K, sulfuryl chloride (1.1 mmol) is
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added dropwise.

The reaction progress is monitored by Thin Layer Chromatography (TLC).

After the reaction is complete, the solvent is removed under reduced pressure to yield the

crude product.

Single crystals suitable for X-ray diffraction are obtained by recrystallization from ethanol.

X-ray Data Collection and Structure Refinement
(General)[6]

A suitable single crystal is mounted on a diffractometer (e.g., Bruker D8 Venture).

The crystal is maintained at a constant temperature (e.g., 100 K or 293 K) during data

collection.

X-ray diffraction data are collected using a specific radiation source (e.g., Mo Kα, λ =

0.71073 Å).

The collected data are processed, and the structure is solved and refined using specialized

software. For 2-chloro-1-(4-hydroxyphenyl)ethanone, O-bound hydrogen atoms were located

in a difference Fourier map and refined freely[1].

Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and crystallographic

analysis of a small organic molecule.
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General Workflow for Synthesis and X-ray Crystallography

Synthesis

Crystallization

X-ray Crystallography

Structural Analysis

Starting Materials
(e.g., 3-hydroxyacetophenone,

sulfuryl chloride)

Reaction
(Stirring, Temperature Control)

Work-up & Purification
(Solvent Removal, etc.)

Crude Product

Recrystallization
(e.g., from Ethanol)

Single Crystals

Mount Crystal on
Diffractometer

X-ray Data Collection

Structure Solution
& Refinement

Crystallographic Data
(Unit Cell, Coordinates)

Analysis of:
- Bond Lengths & Angles

- Torsion Angles
- Intermolecular Interactions
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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